Zandelisib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zandelisib is a novel, highly selective, structurally differentiated, oral phosphatidylinositide 3-kinase delta (PI3Kδ) inhibitor. It is primarily being developed for the treatment of B-cell malignancies, such as follicular lymphoma and marginal zone lymphoma . This compound’s unique properties include its on-target residence time and high volume of distribution, which result in higher tumor exposure relative to plasma over time .

Mechanism of Action

Target of Action

Zandelisib, also known as ME-401, is a novel, highly selective, structurally differentiated, oral PI3Kδ inhibitor . The primary target of this compound is the PI3K delta isoform .

Mode of Action

This compound binds with high affinity to the PI3K delta isoform, leading to the inhibition of its kinase activity . This inhibition results in the blockade of downstream signaling pathways .

Biochemical Pathways

The inhibition of the PI3K delta isoform by this compound affects crucial downstream signaling pathways, such as the AKT/mTOR pathway . These pathways are essential for cancer cell survival and proliferation .

Pharmacokinetics

It has been noted that this compound’s on-target residence time is greater than or equal to 5 hours, and it has a high volume of distribution, leading to higher tumor exposure relative to plasma over time .

Biochemical Analysis

Biochemical Properties

Zandelisib plays a significant role in biochemical reactions, particularly as it interacts with enzymes, proteins, and other biomolecules. It is known for its on-target residence time of more than 5 hours, leading to higher tumor exposure relative to plasma over time .

Cellular Effects

This compound has shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. As a PI3Kδ inhibitor, it binds to the PI3Kδ enzyme, thereby inhibiting its activity . This inhibition can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been administered in a dose optimization Phase 1b study in various B-cell malignancies initially by continuous dosing, and then by intermittent dosing to allow regulatory T-cell repopulation, thereby reducing immune-related adverse events .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not mentioned in the search results. As a PI3Kδ inhibitor, it is likely involved in the phosphoinositide 3-kinase (PI3K) pathway .

Transport and Distribution

This compound’s high volume of distribution leads to higher tumor exposure relative to plasma over time . This suggests that this compound is efficiently transported and distributed within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zandelisib involves multiple steps, starting from commercially available starting materials. The key steps typically include:

Formation of the core structure: This involves the construction of the heterocyclic core through cyclization reactions.

Functionalization: Introduction of functional groups that are essential for the biological activity of the compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. This often involves:

Optimization of reaction conditions: Temperature, pressure, and solvent systems are optimized for large-scale production.

Use of continuous flow reactors: These reactors allow for better control over reaction conditions and scalability.

Quality control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Zandelisib undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups to amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Zandelisib has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study PI3Kδ signaling pathways.

Biology: Helps in understanding the role of PI3Kδ in cellular processes and disease mechanisms.

Industry: Potential applications in the development of new therapeutic agents targeting PI3Kδ.

Comparison with Similar Compounds

Zandelisib is compared with other PI3Kδ inhibitors such as idelalisib, duvelisib, and copanlisib. While all these compounds target the same enzyme, this compound is unique due to its:

Selective inhibition: Higher selectivity for PI3Kδ compared to other isoforms.

Pharmacokinetic properties: Longer on-target residence time and higher tumor exposure relative to plasma.

Safety profile: Reduced immune-related adverse events due to intermittent dosing schedules.

List of Similar Compounds

Idelalisib: Another PI3Kδ inhibitor used in the treatment of B-cell malignancies.

Duvelisib: Inhibits both PI3Kδ and PI3Kγ, used for similar indications.

Copanlisib: Inhibits multiple PI3K isoforms, including PI3Kα and PI3Kδ.

This compound’s unique properties make it a promising candidate for the treatment of B-cell malignancies, with ongoing research to further explore its potential.

Properties

IUPAC Name |

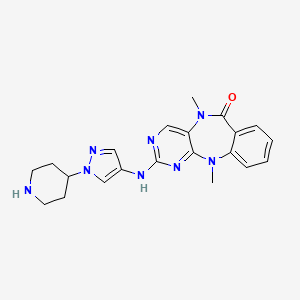

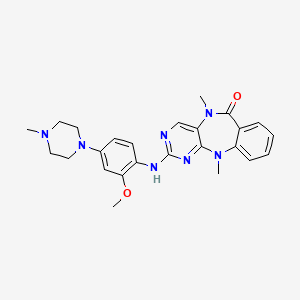

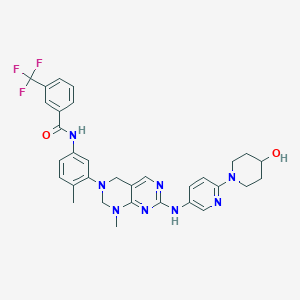

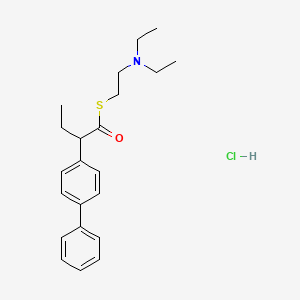

4-[2-(difluoromethyl)benzimidazol-1-yl]-N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38F2N8O/c1-31(2,20-22-8-4-5-9-23(22)21-12-14-39(3)15-13-21)38-28-35-29(40-16-18-42-19-17-40)37-30(36-28)41-25-11-7-6-10-24(25)34-27(41)26(32)33/h4-11,21,26H,12-20H2,1-3H3,(H,35,36,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFUFWIHMYZXSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38F2N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401436-95-0 |

Source

|

| Record name | Zandelisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401436950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZANDELISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z28M5SX0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

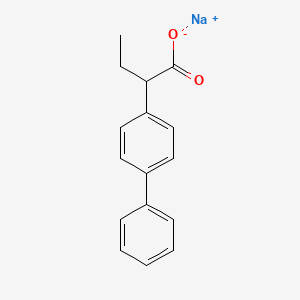

![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)